molecular formula C12H16BrNO3 B2546162 Tert-butyl 2-amino-5-bromo-4-methoxybenzoate CAS No. 2248405-90-3

Tert-butyl 2-amino-5-bromo-4-methoxybenzoate

Cat. No.: B2546162
CAS No.: 2248405-90-3
M. Wt: 302.168
InChI Key: BNPNIBNSDHZBJO-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-bromo-4-methoxybenzoate: is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a bromine atom, and a methoxy group

Properties

IUPAC Name

tert-butyl 2-amino-5-bromo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)7-5-8(13)10(16-4)6-9(7)14/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPNIBNSDHZBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1N)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5-bromo-4-methoxybenzoate typically involves the following steps:

    Bromination: The starting material, 4-methoxybenzoic acid, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Esterification: The brominated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid to form the tert-butyl ester.

    Amination: Finally, the ester undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium azide or potassium cyanide, leading to the formation of azido or cyano derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF) as solvent, and elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products:

    Azido or Cyano Derivatives: Formed from nucleophilic substitution reactions.

    Hydroxyl Derivatives: Formed from oxidation reactions.

    Amine Derivatives: Formed from reduction reactions.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-5-bromo-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of brominated and methoxylated aromatic compounds on biological systems. It helps in understanding the interactions of such compounds with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-bromo-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, while the amino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Tert-butyl 2-amino-4-bromo-5-methoxybenzoate: Similar structure but with different positions of the bromine and methoxy groups.

    Tert-butyl 4-bromo-2-methoxybenzoate: Lacks the amino group, making it less versatile in certain reactions.

    Tert-butyl 5-bromo-2-methoxybenzoate: Similar but with the bromine atom at a different position.

Uniqueness: Tert-butyl 2-amino-5-bromo-4-methoxybenzoate is unique due to the specific arrangement of its functional groups. The presence of the amino group at the 2-position, along with the bromine and methoxy groups, provides a distinct reactivity profile. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

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